molecular formula C21H23N3O5S2 B2444797 (Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-80-6

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2444797
CAS RN: 865246-80-6
M. Wt: 461.55
InChI Key: LSKNDQPAODIURI-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Terahertz (THz) Wave Generation

The compound DSTMS has been studied for its ability to generate terahertz waves. Terahertz technology has applications in medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military. DSTMS crystals exhibit high terahertz conversion efficiency, making them promising for practical engineering applications .

Enantioselective Arylation

Although not directly related to DSTMS, another compound, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid , has been used in highly enantioselective rhodium-catalyzed additions to N,N-dimethylsulfamoyl-protected aldimines. This reaction allows access to chiral diarylmethylamines with excellent enantioselectivities .

properties

IUPAC Name

ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-5-29-19(25)13-24-17-11-6-14(2)12-18(17)30-21(24)22-20(26)15-7-9-16(10-8-15)31(27,28)23(3)4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKNDQPAODIURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

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